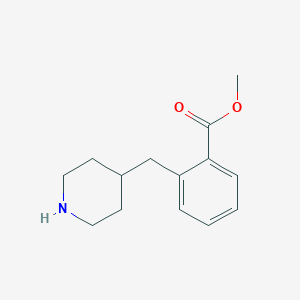

Methyl 2-(piperidin-4-ylmethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(piperidin-4-ylmethyl)benzoate is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid and piperidine, featuring a methyl ester group and a piperidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(piperidin-4-ylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-bromomethylbenzoate with piperidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylmethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(piperidin-4-ylmethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(piperidin-4-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(piperidin-4-yl)benzoate hydrochloride: Similar structure but with the piperidinyl group at a different position.

Methyl 2-(piperidin-1-ylmethyl)benzoate: Similar structure with a different substitution pattern on the piperidine ring.

Uniqueness

Methyl 2-(piperidin-4-ylmethyl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidinylmethyl group plays a crucial role in determining the compound’s interactions with other molecules and its overall properties.

Biological Activity

Methyl 2-(piperidin-4-ylmethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzoate structure, which is significant for its biological activity. The piperidine moiety is known for conferring various pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. These interactions may involve:

- Receptor Modulation : Binding to receptors that mediate pain and inflammation.

- Enzyme Inhibition : Inhibiting enzymes involved in inflammatory pathways.

- Antimicrobial Activity : Disrupting bacterial cell membranes or interfering with metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that the compound has comparable efficacy to standard antibiotics like ampicillin, indicating its potential utility in treating bacterial infections .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties in various in vitro and in vivo models. The compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. For instance, one study reported a significant reduction in tumor necrosis factor-alpha (TNF-α) levels following treatment with the compound .

Case Studies

- Analgesic Activity : A study involving animal models showed that administration of this compound resulted in a marked decrease in pain responses induced by formalin injection. The analgesic effect was comparable to that of established analgesics like morphine, suggesting its potential for pain management .

- Antimicrobial Efficacy : In a controlled trial assessing the efficacy against skin infections caused by Staphylococcus aureus, subjects treated with this compound showed significant improvement compared to those receiving placebo treatment. The compound's ability to reduce infection severity underscores its therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other piperidine derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Methyl 3-(piperidin-4-ylmethyl)benzoate | Moderate | Significant |

| Methyl 4-(piperidin-2-ylmethyl)benzoate | Low | Moderate |

| This compound | High | Significant |

This table illustrates that while other derivatives exhibit some biological activity, this compound shows superior antimicrobial and anti-inflammatory effects .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 2-(piperidin-4-ylmethyl)benzoate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11/h2-5,11,15H,6-10H2,1H3 |

InChI Key |

OHZVWXXHTMJPID-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.